molecular formula C19H23N3O4S B2760454 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2309727-26-0

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2760454
CAS No.: 2309727-26-0
M. Wt: 389.47
InChI Key: JEXAQXCWPRHQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophen ring, a methoxy-methylphenyl group, and a tetrahydrocyclopenta[c]pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the dioxidotetrahydrothiophen ring, the methoxy-methylphenyl group, and the tetrahydrocyclopenta[c]pyrazole core. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or sulfide derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.

    Industry: It can be used in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dioxidotetrahydrothiophen, methoxy-methylphenyl, and tetrahydrocyclopenta[c]pyrazole. These compounds may share some structural features and chemical properties but differ in their specific functional groups and overall activity.

Uniqueness

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-12-6-7-17(26-2)16(10-12)20-19(23)18-14-4-3-5-15(14)21-22(18)13-8-9-27(24,25)11-13/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXAQXCWPRHQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.